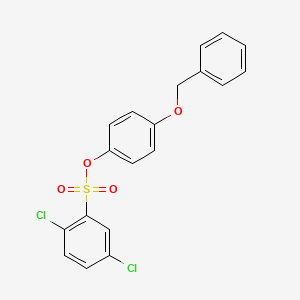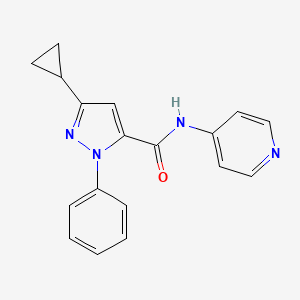
4-(benzyloxy)phenyl 2,5-dichlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a sulfonate ester that is widely used in the field of organic synthesis and pharmaceuticals. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate is not well understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate has been found to exhibit several biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic activity, making it a promising candidate for the treatment of various inflammatory conditions. This compound has also been found to exhibit antibacterial and antifungal activity, indicating its potential as a new class of antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate in lab experiments is its versatility in organic synthesis. This compound can be used as a protecting group for alcohols, allowing for the synthesis of complex molecules. Additionally, it has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs.
However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to certain cell lines, indicating the need for caution when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate. One area of interest is the development of new pharmaceuticals based on this compound. It has been found to exhibit potent anti-inflammatory and antibacterial activity, making it a promising candidate for the treatment of various diseases.
Another area of interest is the optimization of the synthesis of this compound to improve yield and purity. This would allow for the production of larger quantities of this compound for use in lab experiments and pharmaceutical development.
Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential toxicity. This would provide a better understanding of the biological effects of this compound and its potential as a new class of antibiotics.
Synthesemethoden
The synthesis of 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate involves the reaction of 4-(Benzyloxy)phenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The synthesis of this compound has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate has several scientific research applications. It is commonly used as a protecting group for alcohols in organic synthesis. This compound is also used in the preparation of various pharmaceuticals, such as anti-cancer agents and anti-inflammatory drugs. Additionally, it has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(4-phenylmethoxyphenyl) 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O4S/c20-15-6-11-18(21)19(12-15)26(22,23)25-17-9-7-16(8-10-17)24-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSBREUWIJFYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylmethoxyphenyl) 2,5-dichlorobenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-1-piperidinecarboxylate](/img/structure/B4924340.png)
![N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4924351.png)
![(2,6-difluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4924357.png)
![3-[(4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924375.png)
![butyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4924376.png)
![7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4924381.png)
![ethyl {5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4924391.png)
![4-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4924399.png)
![2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4924415.png)

![4-(3-{[1-(cyclopentylacetyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4924434.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4924438.png)
![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)